molecular formula C21H18ClN3O5 B11685854 N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B11685854
M. Wt: 427.8 g/mol
InChI Key: LQVSRYDSSROHQH-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a morpholine group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Morpholine Group: The morpholine group is attached through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Formation of the Carboxamide: The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products may include nitroso derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Research: It may be used as a tool compound to study biological pathways and mechanisms, particularly those involving nitro and morpholine groups.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the morpholine group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C21H18ClN3O5

Molecular Weight

427.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C21H18ClN3O5/c22-16-13-14(5-6-18(16)24-9-11-29-12-10-24)23-21(26)20-8-7-19(30-20)15-3-1-2-4-17(15)25(27)28/h1-8,13H,9-12H2,(H,23,26)

InChI Key

LQVSRYDSSROHQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])Cl

Origin of Product

United States

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